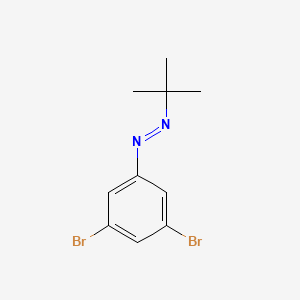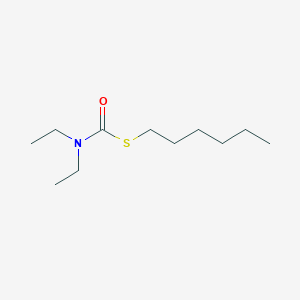![molecular formula C18H13N3 B14215702 1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]- CAS No. 824394-97-0](/img/structure/B14215702.png)
1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-: is a heterocyclic aromatic organic compound. It consists of a benzimidazole core substituted with a 2-pyridinyl and a phenyl group. This compound is part of the larger family of benzimidazoles, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]- can be synthesized using various methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Wallach synthesis: This method uses the reaction of o-phenylenediamine with aldehydes.
Dehydrogenation of imidazolines: This involves the oxidation of imidazolines to form benzimidazoles.
From alpha halo-ketones: This method involves the reaction of o-phenylenediamine with alpha halo-ketones.
Marckwald synthesis: This involves the reaction of o-phenylenediamine with nitriles.
Industrial Production Methods: Industrial production methods for 1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]- typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole nitrogen lone pair attacks electrophilic centers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phenacyl bromide or chloride are used in nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized benzimidazole derivatives, while substitution reactions can produce phenacyl-substituted benzimidazoles .
Scientific Research Applications
1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as a eukaryotic topoisomerase II inhibitor, interfering with DNA replication and transcription . The compound’s effects are mediated through its binding to specific molecular targets, leading to the inhibition of key biological pathways .
Comparison with Similar Compounds
1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]- can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-(2’-Pyridyl) benzimidazole: Similar in structure but with different substituents, leading to variations in biological activity.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused pyrimidine ring and exhibit unique photophysical properties.
The uniqueness of 1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
CAS No. |
824394-97-0 |
|---|---|
Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C18H13N3/c1-2-8-14(13(7-1)15-9-5-6-12-19-15)18-20-16-10-3-4-11-17(16)21-18/h1-12H,(H,20,21) |
InChI Key |
MLPRKUDFGMXGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


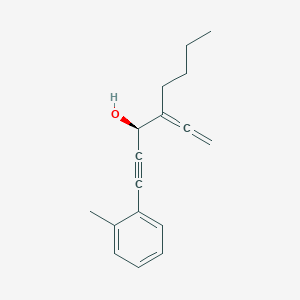
![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
![1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene](/img/structure/B14215648.png)
![1-Bromo-3-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14215649.png)
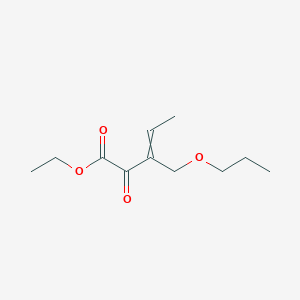
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
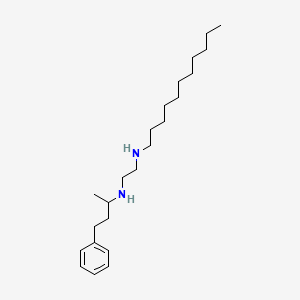
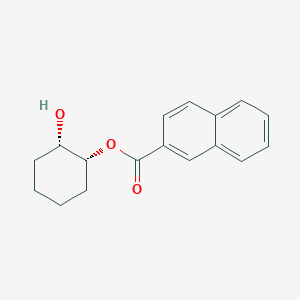
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14215673.png)
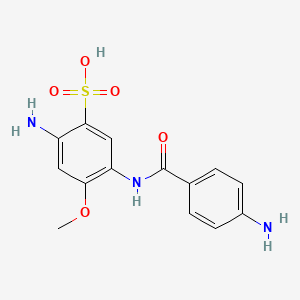
![3-[(2-Chlorophenyl)ethynyl]pyridine](/img/structure/B14215677.png)
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B14215678.png)
